

# Technical Support Center: Understanding and Troubleshooting Off-Target Effects of CC-90003

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## Compound of Interest

Compound Name: CC-90003

Cat. No.: B10798849

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering unexpected results or seeking to understand the off-target effects of **CC-90003**, a potent and selective covalent inhibitor of ERK1/2. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **CC-90003**?

A1: **CC-90003** is a covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.<sup>[1][2]</sup> By irreversibly binding to ERK1/2, **CC-90003** blocks their kinase activity, thereby inhibiting downstream signaling that is often hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.<sup>[1][2]</sup>

Q2: I'm observing a phenotype in my cell line that is not consistent with ERK1/2 inhibition. Could this be an off-target effect?

A2: Yes, it is possible. While **CC-90003** is highly selective for ERK1/2, kinase inhibitor off-target activity can occur, especially at higher concentrations.<sup>[2]</sup> If the observed phenotype (e.g., unexpected levels of apoptosis, changes in cell morphology, or paradoxical pathway activation)

does not correlate with the inhibition of known downstream targets of ERK1/2, it may be due to the inhibition of other kinases.

Q3: What are the known off-target kinases for **CC-90003**?

A3: Biochemical and cellular assays have identified three primary off-target kinases for **CC-90003**:[\[1\]](#)[\[2\]](#)

- KDR (Kinase Insert Domain Receptor), also known as VEGFR2
- FLT3 (FMS-like Tyrosine Kinase 3)
- PDGFR $\alpha$  (Platelet-Derived Growth Factor Receptor Alpha)

Significant inhibition of these kinases has been observed at a concentration of 1  $\mu$ mol/L of **CC-90003**.[\[1\]](#)[\[2\]](#)

Q4: Why was the clinical development of **CC-90003** discontinued?

A4: The clinical development of **CC-90003** was halted due to unanticipated neurotoxicity observed in a Phase Ia clinical trial.[\[3\]](#)[\[4\]](#)[\[5\]](#) This adverse effect is thought to be a result of a combination of on-target ERK inhibition and potential off-target activities.[\[4\]](#) This highlights the importance of carefully evaluating potential off-target effects in preclinical experiments.

## Troubleshooting Guide

This guide provides structured approaches to investigate and mitigate potential off-target effects of **CC-90003** in your experiments.

### Issue 1: Unexpected or Exaggerated Cytotoxicity

If you observe higher than expected cell death in your experiments, it could be due to the on-target effect on ERK1/2, off-target inhibition of kinases essential for cell survival, or a combination of both.

Troubleshooting Steps:

- Confirm On-Target ERK1/2 Inhibition:

- Perform a Western blot to analyze the phosphorylation status of known ERK1/2 downstream targets, such as RSK (p90 ribosomal S6 kinase). A decrease in phosphorylated RSK (p-RSK) will confirm on-target activity.
- Perform a Dose-Response Analysis:
  - Treat your cells with a range of **CC-90003** concentrations. If the cytotoxic effect is only observed at concentrations significantly higher than those required to inhibit p-RSK, it may suggest an off-target effect.
- Use a Structurally Different ERK1/2 Inhibitor:
  - Compare the phenotype induced by **CC-90003** with that of another ERK1/2 inhibitor with a different chemical scaffold. If the unexpected cytotoxicity is unique to **CC-90003**, it strengthens the possibility of an off-target effect.

## Issue 2: Phenotype Suggestive of KDR, FLT3, or PDGFR $\alpha$ Inhibition

If your experimental observations align with the known biological roles of the off-target kinases (e.g., effects on angiogenesis, hematopoiesis, or cell migration), it is prudent to investigate their inhibition directly.

### Troubleshooting Steps:

- Assess the Activity of Off-Target Kinases:
  - Directly measure the kinase activity of KDR, FLT3, or PDGFR $\alpha$  in your experimental system. This can be achieved using commercially available kinase assay kits. Refer to the Experimental Protocols section below for detailed methodologies.
- Analyze Downstream Signaling of Off-Target Kinases:
  - If direct kinase assays are not feasible, perform Western blots to assess the phosphorylation status of key downstream effectors of the off-target kinases.
    - KDR (VEGFR2): Analyze phosphorylation of PLC $\gamma$ , AKT, and eNOS.

- FLT3: Analyze phosphorylation of STAT5, AKT, and ERK (note the potential for confounding results with the on-target effect).[\[6\]](#)[\[7\]](#)
- PDGFR $\alpha$ : Analyze phosphorylation of AKT, STAT3, and PLC $\gamma$ .

## Quantitative Data Summary

The following table summarizes the known kinase inhibition profile of **CC-90003**.

| Kinase Target  | Type       | Potency                                | Reference                               |
|----------------|------------|--|---|
| ERK1/2         | On-Target  | IC <sub>50</sub> in the 10-20 nM range | <a href="#">[2]</a>                     |
| KDR (VEGFR2)   | Off-Target | >80% inhibition at 1 $\mu$ mol/L       | <a href="#">[1]</a> <a href="#">[2]</a> |
| FLT3           | Off-Target | >80% inhibition at 1 $\mu$ mol/L       | <a href="#">[1]</a> <a href="#">[2]</a> |
| PDGFR $\alpha$ | Off-Target | >80% inhibition at 1 $\mu$ mol/L       | <a href="#">[1]</a> <a href="#">[2]</a> |

## Experimental Protocols

The following are generalized protocols for commercially available luminescent kinase assays that can be adapted to test for off-target inhibition by **CC-90003**.

### Protocol 1: KDR (VEGFR2) Kinase Activity Assay

This protocol is based on the principle of quantifying the amount of ATP remaining in solution following a kinase reaction using a luciferase-based system. A decrease in luminescence indicates higher kinase activity.

Materials:

- Recombinant KDR (VEGFR2) enzyme
- Kinase assay buffer

- ATP solution
- KDR substrate (e.g., Poly(Glu,Tyr) 4:1)
- **CC-90003** (or other test inhibitor)
- Kinase-Glo® Luminescent Kinase Assay Kit
- White, opaque 96-well plates
- Luminometer

#### Procedure:

- Prepare a master mix of kinase assay buffer, ATP, and KDR substrate.
- Add the test inhibitor (**CC-90003**) at various concentrations to the wells of the 96-well plate. Include a no-inhibitor control and a no-enzyme "blank" control.
- Add the recombinant KDR enzyme to all wells except the blank.
- Add the master mix to all wells to initiate the kinase reaction.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Allow the plate to equilibrate to room temperature.
- Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal.
- Incubate at room temperature for 10 minutes to stabilize the signal.
- Measure luminescence using a luminometer.
- Calculate the percent inhibition for each concentration of **CC-90003** relative to the no-inhibitor control.

## Protocol 2: FLT3 Kinase Activity Assay

This protocol follows a similar principle to the KDR assay.

Materials:

- Recombinant FLT3 enzyme
- Kinase assay buffer
- ATP solution
- FLT3 substrate (e.g., a specific peptide substrate)
- **CC-90003**
- ADP-Glo™ Kinase Assay Kit
- White, opaque 96-well plates
- Luminometer

Procedure:

- Follow a similar setup to the KDR assay, preparing a master mix and adding inhibitor and enzyme to the plate.
- Initiate the reaction by adding the master mix.
- Incubate as required for the FLT3 enzyme.
- Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence and calculate percent inhibition.[\[8\]](#)[\[9\]](#)

## Protocol 3: PDGFR $\alpha$ Kinase Activity Assay

This protocol is also analogous to the preceding assays.

**Materials:**

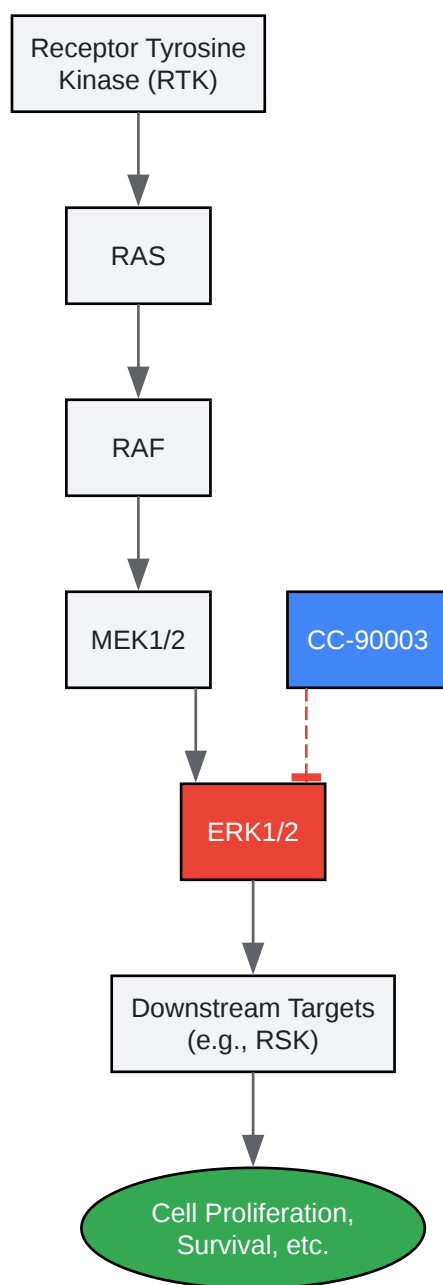
- Recombinant PDGFR $\alpha$  enzyme
- Kinase assay buffer
- ATP solution
- PDGFR $\alpha$  substrate (e.g., Poly(Glu,Tyr) 4:1)
- **CC-90003**
- Kinase-Glo® or ADP-Glo™ Assay Kit
- White, opaque 96-well plates
- Luminometer

**Procedure:**

- Adapt the general kinase assay protocol described above for the specific requirements of the PDGFR $\alpha$  enzyme and the chosen luminescent assay kit.[\[10\]](#)[\[11\]](#)

## Visualizations

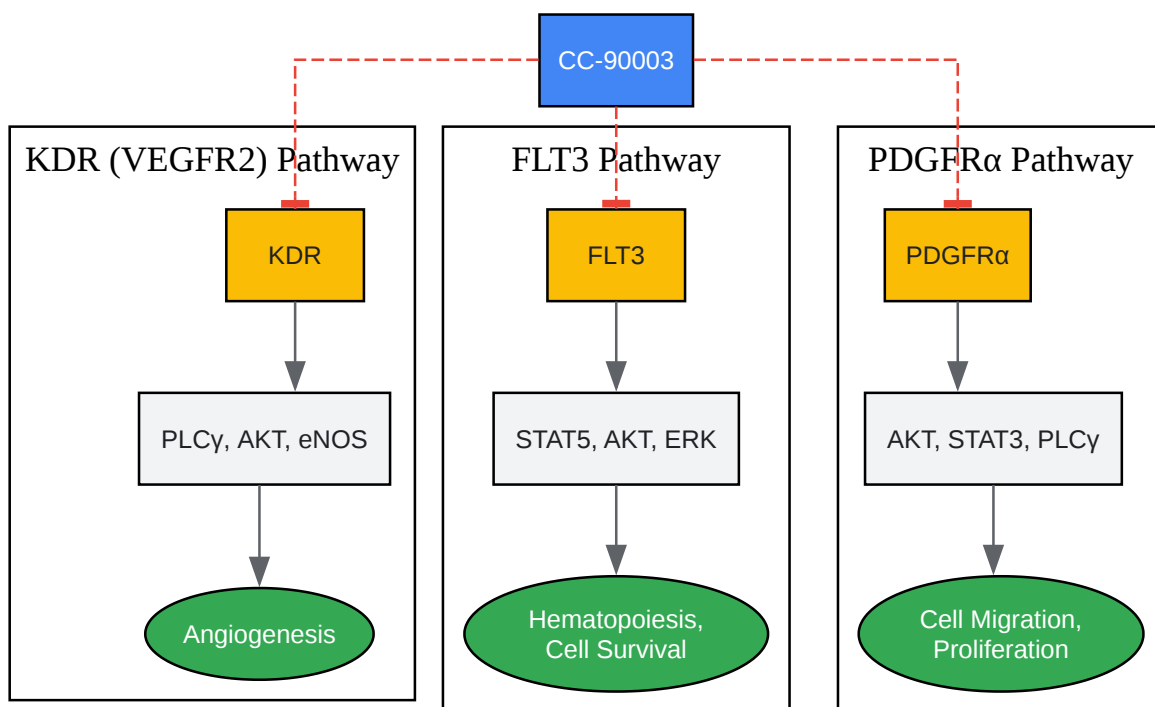
## Signaling Pathways



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Caption: The MAPK/ERK signaling pathway and the point of inhibition by **CC-90003**.

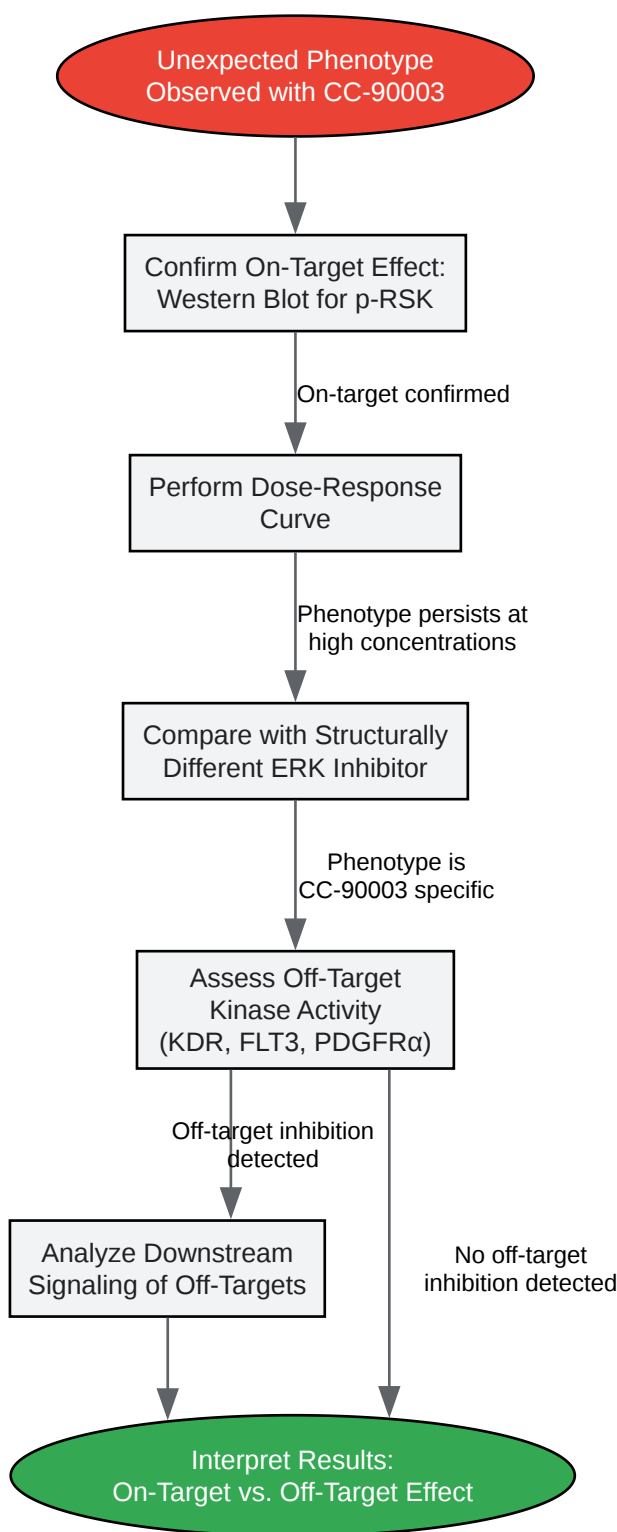




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Caption: Known off-target kinases of **CC-90003** and their primary signaling outcomes.

## Experimental Workflow



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Caption: A logical workflow for troubleshooting unexpected experimental results with **CC-90003**.

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